Tetrabutylammonium dibromoaurate chemical properties and structure
Tetrabutylammonium dibromoaurate chemical properties and structure
An In-depth Technical Guide to Tetrabutylammonium Dibromoaurate: Properties, Structure, and Applications
Foreword: A Senior Application Scientist's Perspective
In the realm of specialty chemicals, particularly those involving precious metals, a compound's utility is defined by the synergy of its constituent parts. Tetrabutylammonium dibromoaurate, [N(C₄H₉)₄][AuBr₂], is a prime example of such synergy. It marries a workhorse organic cation—the tetrabutylammonium (TBA) group, renowned for its ability to shepherd anions into non-polar environments—with a simple yet reactive inorganic anion, the linear dibromoaurate(I). This guide moves beyond a simple recitation of data. It is designed to provide researchers, drug development professionals, and fellow scientists with a foundational understanding of not just what this compound is, but why it behaves as it does, and how its properties can be leveraged in a laboratory setting. We will explore its structure and properties, propose a robust synthetic pathway grounded in established chemical principles, and discuss its potential applications, all while maintaining a focus on the causal relationships that govern its chemical behavior.
Core Physicochemical Properties and Molecular Structure
At its core, tetrabutylammonium dibromoaurate is an ionic salt. Its identity and behavior are dictated by the interplay between its large, lipophilic cation and its linear, gold-containing anion.
Key Properties
A summary of the fundamental physicochemical properties is presented below. These data points are the first step in understanding the compound's behavior, from storage and handling to its solubility and reactivity.
| Property | Value | Reference |
| CAS Number | 50481-01-1 | [1][2] |
| Molecular Formula | C₁₆H₃₆AuBr₂N | [1][2][3] |
| Molecular Weight | 599.25 g/mol | [1][2] |
| Synonyms | Tetrabutylazanium; dibromogold(1-) | [1] |
| Appearance | White to pale yellow solid (inferred) | |
| Solubility | Soluble in many organic solvents | |
| Storage Temperature | Room temperature | [1] |
The Dichotomy of Structure: Cation and Anion
The compound's structure is best understood by examining its two components separately before considering their interaction.
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The Tetrabutylammonium Cation ([N(C₄H₉)₄]⁺): This quaternary ammonium cation consists of a central nitrogen atom bonded to four butyl chains.[4][5] Its large, non-polar alkyl chains render it "greasy" or lipophilic. This is a critical feature, as it allows the entire salt to dissolve in organic solvents where inorganic salts would typically be insoluble.[4] This cation does not participate directly in the chemistry of the anion but acts as a delivery vehicle, a principle that is the very foundation of phase-transfer catalysis.[6][7][8]
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The Dibromoaurate(I) Anion ([AuBr₂]⁻): Gold(I) complexes with two coordinating ligands, such as this one, almost invariably adopt a linear geometry.[9] The two bromide ligands are positioned 180° apart with the gold(I) atom at the center. This linear arrangement minimizes steric hindrance and is a characteristic feature of d¹⁰ metal complexes. The Au-Br bonds are covalent, but the overall complex carries a negative charge, making it a stable, isolable anion.
The combination of the bulky, charge-diffuse cation and the linear anion results in a crystalline solid held together by electrostatic forces.
Caption: Ionic interaction between the cation and anion.
Synthesis and Characterization
A robust and reproducible synthesis is the cornerstone of utilizing any chemical reagent. While specific literature detailing the synthesis of tetrabutylammonium dibromoaurate is sparse, a logical and reliable pathway can be constructed from well-established principles of inorganic and organic synthesis. The strategy involves two primary stages: the synthesis of the tetrabutylammonium bromide (TBAB) precursor, followed by a salt metathesis reaction to introduce the dibromoaurate(I) anion.
Synthetic Workflow
The overall process is a classic two-step procedure common in the synthesis of specialty salts.
Caption: Two-step synthesis of tetrabutylammonium dibromoaurate.
Experimental Protocols
The following protocols are designed to be self-validating. The rationale behind each step is explained to allow for adaptation and troubleshooting, a key aspect of practical application science.
Protocol 1: Synthesis of Tetrabutylammonium Bromide (TBAB)
This procedure is based on the well-documented Menshutkin reaction, the alkylation of an amine with an alkyl halide.[10]
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Rationale: This is a direct and high-yielding method for producing quaternary ammonium salts.[11] Acetonitrile is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction temperature.[12] A slight excess of 1-bromobutane is used to ensure complete conversion of the tributylamine.
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Step-by-Step Methodology:
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To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add tributylamine (1.0 eq) and acetonitrile.
-
Add 1-bromobutane (1.1 eq) to the flask.
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Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 24-36 hours.[11] The reaction progress can be monitored by techniques like TLC or GC-MS to observe the disappearance of tributylamine.
-
After completion, cool the mixture to room temperature.
-
Remove the acetonitrile and excess 1-bromobutane under reduced pressure using a rotary evaporator. This will yield crude TBAB, often as a pale yellow solid or oil.[11]
-
Purify the crude product by recrystallization. A common method is to dissolve the solid in a minimal amount of a hot solvent (e.g., ethyl acetate) and allow it to cool slowly, causing the pure TBAB to crystallize.[12]
-
Filter the white crystalline product, wash with a cold, non-polar solvent like diethyl ether or hexane to remove any remaining impurities, and dry under vacuum.
-
Protocol 2: Synthesis of Tetrabutylammonium Dibromoaurate
This step uses the principle of salt metathesis, where the ions of two soluble salts exchange to form a new, often less soluble, product.
-
Rationale: The key is to react the bromide salt of the cation with a suitable source of the gold(I) anion. A common precursor for gold(I) complexes is gold(I) chloride, which can be converted in situ or beforehand to a more labile species. The choice of solvent is critical; it must dissolve both reactants to allow the reaction to occur. Dichloromethane or acetonitrile are suitable candidates.
-
Step-by-Step Methodology:
-
In a separate flask, prepare a solution of a gold(I) bromide source. A plausible method involves the reduction of tetrachloroauric acid (HAuCl₄) in the presence of excess bromide ions.
-
Dissolve the purified tetrabutylammonium bromide (1.0 eq) from Protocol 1 in a suitable organic solvent (e.g., ethanol or dichloromethane).
-
Slowly add the gold(I) bromide solution to the stirred TBAB solution at room temperature.
-
Stir the reaction mixture for several hours at room temperature. The formation of the product may be indicated by a color change or precipitation.
-
The product can be isolated by removing the solvent under reduced pressure.
-
Purification is best achieved by recrystallization. The choice of solvent system (e.g., dichloromethane/hexane) will depend on the product's solubility and must be determined empirically. The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold.
-
Isolate the purified crystals by filtration and dry under vacuum.
-
Spectroscopic Verification
Confirming the structure of the final product is non-negotiable. The following spectroscopic signatures would be expected for [N(C₄H₉)₄][AuBr₂].
| Spectroscopy | Expected Signature | Rationale |
| ¹H NMR | Multiplets between ~0.9-1.0 ppm (triplet, -CH₃), ~1.3-1.4 ppm (sextet, -CH₂-), ~1.5-1.7 ppm (quintet, -CH₂-), and ~3.2-3.4 ppm (triplet, N⁺-CH₂-). Integration ratio should be 12:8:8:8. | These are the characteristic signals for the four distinct proton environments in the butyl chains of the TBA cation. |
| ¹³C NMR | Four distinct signals in the aliphatic region (~13, 20, 24, 58 ppm). | Corresponds to the four chemically different carbon atoms in the butyl chains of the TBA cation. |
| IR Spectroscopy | ~2800-3000 cm⁻¹ (C-H stretches), ~1470 cm⁻¹ (C-H bend). A low-frequency band < 300 cm⁻¹ for the Au-Br stretch. | The high-frequency bands confirm the presence of the organic cation. The low-frequency Au-Br stretch confirms the anion's identity, though it may require a specialized FIR spectrometer. |
| UV-Vis | Potential for charge-transfer bands. | While the TBA cation is UV-inactive, the [AuBr₂]⁻ anion may exhibit ligand-to-metal charge transfer (LMCT) bands.[13] |
Reactivity and Applications in Drug Development & Research
The utility of tetrabutylammonium dibromoaurate stems from the distinct roles of its constituent ions. It can act as a source of soluble gold(I) for catalysis or as a precursor for more complex gold-based compounds.
Principles of Reactivity
-
Gold(I) as a Soft Lewis Acid: The Au(I) center is a soft Lewis acid, meaning it preferentially interacts with soft Lewis bases like other halides, phosphines, and sulfur-containing species (e.g., thiols in biological systems).[14] This property underpins its reactivity.
-
Ligand Exchange: The bromide ligands on the [AuBr₂]⁻ anion can be readily displaced by stronger nucleophiles. This makes the compound a useful gold-transfer agent for synthesizing other Au(I) complexes. For example, reaction with a phosphine (PR₃) would likely yield [AuBr(PR₃)].[15]
-
Oxidative Addition: While stable as Au(I), the complex can undergo oxidative addition to form Au(III) species in the presence of strong oxidizing agents. This Au(I)/Au(III) redox cycle is a key mechanistic step in many gold-catalyzed reactions.[9]
Caption: Potential applications of tetrabutylammonium dibromoaurate.
Field-Proven Applications
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Precursor in Homogeneous Catalysis: Gold catalysts are particularly effective in the activation of alkynes and allenes toward nucleophilic attack.[16] Tetrabutylammonium dibromoaurate serves as an excellent starting material for generating catalytically active species in non-polar reaction media, where the solubility provided by the TBA cation is indispensable.
-
Biochemical Reagent: This compound is designated for use in life science research.[17] Gold(I) complexes are known to interact strongly with cysteine and selenocysteine residues in proteins, leading to enzyme inhibition.[15] This reactivity makes them valuable tools for probing protein function and as potential therapeutic agents. The lipophilicity of the TBA salt can aid in its transport across cell membranes for cellular studies.
-
Materials Science: As a soluble source of gold, this compound can be a precursor for the synthesis of gold nanoparticles (AuNPs) or for depositing gold onto surfaces from solution. The controlled reduction of the Au(I) center can lead to the formation of Au(0) nanoparticles.[18]
Safety and Handling
Professional diligence requires strict adherence to safety protocols when handling any chemical reagent.
-
Hazard Profile: Tetrabutylammonium dibromoaurate is known to cause skin irritation (H315) and serious eye irritation (H319).[1]
-
Recommended Handling:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
References
-
PureSynth. Tetrabutylammonium Dibromoaurate. [Link]
-
Hickey, B. L., et al. (2010). Synthesis, Reactivity, and Electrochemical Studies of Gold(I) and Gold(III) Complexes Supported by N-Heterocyclic Carbenes and Their Application in Catalysis. Organometallics. [Link]
-
Ball, L. T., et al. (2024). Au(I)‐, Au(II)‐, Au(III)‐Fluoride Complexes: Synthesis and Applications in Organic Transformations. Angewandte Chemie International Edition. [Link]
-
Wang, C., et al. (2021). Counterexample to Luminescent Metal Nanocluster Paradigm: Reactive Au(I) Complexes from His–Au(III) Synthetic Reactions and Their Chemistry for Direct Analysis of d-Penicillamine. Analytical Chemistry. [Link]
-
Gorniak, A., et al. (2023). Ligand Basicity Governs Cysteine Reactivity in Au(I)–NHC Thiolate Complexes. Journal of Chemical Information and Modeling. [Link]
-
de Souza, G. S., et al. (2021). Ligand Exchange Reaction of Au(I) R-N-Heterocyclic Carbene Complexes with Cysteine. The Journal of Physical Chemistry A. [Link]
- Google Patents. CN111960948B - Synthesis process of tetrabutylammonium bromide.
-
Koyon Chemical. Boosting Chemical Reactions: The Role of Tetrabutylammonium Bromide. [Link]
-
Ghammamy, S., et al. (2007). Synthesis and characterization of bromo complexes. Inorganic Chemistry - An Indian Journal. [Link]
-
Das, B., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules. [Link]
-
Kohestani, B., et al. (2007). Synthesis, Characterization, 81Br NMR and Electronic Spectra of [(C4H9)4N][CrO3Br] and [(C4H9)4N][FeCl3Br]. Asian Journal of Chemistry. [Link]
-
Eureka | Patsnap. Method for preparing tetrabutyl ammonium bromide. [Link]
-
Wikipedia. Tetrabutylammonium bromide. [Link]
-
PubChem. Tetrabutylammonium | C16H36N+. [Link]
-
Wikipedia. Tetrabutylammonium tribromide. [Link]
-
PubMed. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. [Link]
-
Koyon Chemical. What Is The Catalytic Mechanism Of Tetrabutylammonium Bromide?. [Link]
-
Neuman, R. C. Organic Spectrometry. [Link]
-
Wikipedia. Tetrabutylammonium. [Link]
-
Udachin, K. A., et al. (2007). The Structure of Tetrabutylammonium Bromide Hydrate (C4H9)4NBr·21/3H2O. Journal of Structural Chemistry. [Link]
-
Creative Biostructure. Difference Between UV, IR, and NMR Spectroscopy. [Link]
-
University of Massachusetts Lowell. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
-
Chemistry LibreTexts. Structure Determination I: UV-Vis and Infrared Spectroscopy, Mass Spectrometry. [Link]
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. 50481-01-1 | Tetrabutylammonium dibromoaurate(I) - AiFChem [aifchem.com]
- 3. scbt.com [scbt.com]
- 4. Tetrabutylammonium - Wikipedia [en.wikipedia.org]
- 5. Tetrabutylammonium | C16H36N+ | CID 16028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. Tetrabutylammonium Bromide: A Versatile Phase-Transfer Catalyst for Efficient Synthesis of Bioactive N-Heterocycles_Chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]
- 11. Tetrabutylammonium bromide synthesis - chemicalbook [chemicalbook.com]
- 12. Method for preparing tetrabutyl ammonium bromide - Eureka | Patsnap [eureka.patsnap.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Ligand Basicity Governs Cysteine Reactivity in Au(I)–NHC Thiolate Complexes: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Au(I)‐, Au(II)‐, Au(III)‐Fluoride Complexes: Synthesis and Applications in Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. pubs.acs.org [pubs.acs.org]
